molecular formula C14H11FO2S B1144017 3-Fluoro-4-(2-methylthiophenyl)benzoic acid CAS No. 1261974-64-4

3-Fluoro-4-(2-methylthiophenyl)benzoic acid

Cat. No.: B1144017
CAS No.: 1261974-64-4
M. Wt: 262.2993432
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-methylthiophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the 3-position and a 2-methylthiophenyl group at the 4-position of the benzoic acid core. The compound is synthesized via catalytic carboxylation of 2,4-difluoro-4′-thiomethylbiphenyl under CO₂ atmosphere, yielding 77% of the product after purification (n-hexane/EtOAc gradient) .

Properties

IUPAC Name

3-fluoro-4-(2-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVKDWAWWSHTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

    Preparation of the Aryl Halide: The starting material, 3-fluorobenzoic acid, is first converted to its corresponding aryl halide, such as 3-fluorobromobenzene.

    Suzuki-Miyaura Coupling: The aryl halide is then reacted with 2-methylthiophenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-methylthiophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity. The exact molecular targets and pathways would vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 4-position of the benzoic acid core critically influences electronic and steric properties. Key comparisons include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Features
3-Fluoro-4-(2-methylthiophenyl)benzoic acid 2-Methylthiophenyl (S-containing) C₁₄H₁₁FO₂S 278.30 g/mol Electron-rich sulfur group; moderate acidity, lipophilic
3-Fluoro-4-(trifluoromethyl)benzoic acid Trifluoromethyl (CF₃) C₈H₄F₄O₂ 224.11 g/mol Strong electron-withdrawing group; higher acidity (pKa ~2.5)
3-Fluoro-4-(hexadecyloxy)benzoic acid Hexadecyloxy (C₁₆H₃₃O) C₂₃H₃₅FO₃ 390.52 g/mol Long aliphatic chain; surfactant properties, low water solubility
3-Fluoro-4-[(pyridin-3-yl)methoxy]benzoic acid Pyridinylmethoxy C₁₃H₁₀FNO₃ 263.22 g/mol Nitrogen-containing heterocycle; potential for hydrogen bonding

Key Observations :

  • Acidity : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid (higher acidity) compared to electron-donating groups (e.g., methylthiophenyl in ).
  • Lipophilicity : The hexadecyloxy derivative is highly lipophilic (logP >6), while pyridinylmethoxy analogs balance polarity for drug-like properties.

Key Observations :

  • Carboxylation (e.g., ) and esterification (e.g., ) are high-yield methods for introducing functional groups.
  • Complex substituents (e.g., undecenyloxy chains) require multi-step synthesis and purification .

Key Observations :

  • Fluorine enhances metabolic stability and bioavailability in drug candidates (e.g., ).
  • Sulfur-containing groups (e.g., thiophenyl in , thiazolyl in ) improve binding to metal ions or enzyme active sites.

Key Observations :

  • Long-chain derivatives (e.g., ) are generally less reactive but require storage at low temperatures.
  • Trifluoromethyl groups may increase corrosiveness due to acidity .

Biological Activity

3-Fluoro-4-(2-methylthiophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12FOS
  • Molecular Weight : 252.31 g/mol

The presence of the fluorine atom and the thiophene moiety contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focused on its efficacy against various bacterial strains demonstrated notable inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial potency.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a decrease in cell viability by approximately 50% at concentrations of 25 µM after 48 hours of treatment.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with a clear structure-activity relationship observed in the derivatives tested.

CompoundMIC (µg/mL)Bacterial Strain
3-F-4-MTBA32Staphylococcus aureus
3-F-4-MTBA64Escherichia coli

Study on Anticancer Properties

A separate investigation focused on the anticancer properties of this compound revealed its effectiveness in reducing tumor cell proliferation. The study utilized MTT assays to assess cell viability across different concentrations:

Concentration (µM)Cell Viability (%)
0100
590
1075
2550

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